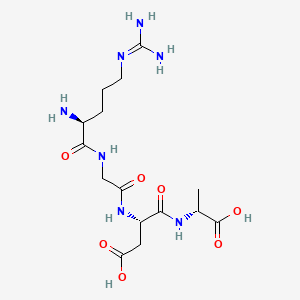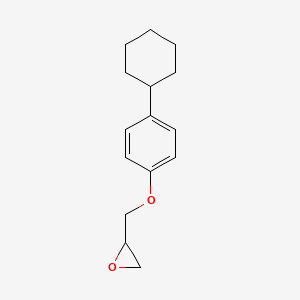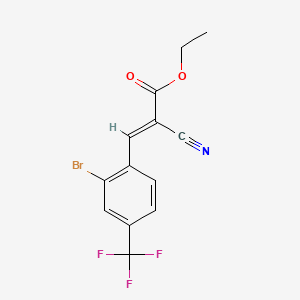
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is a chemical compound with the molecular formula C28H14Na2O5 and a molecular weight of 476.387 g/mol . It is known for its complex structure, which includes a dibenzo xanthenyl group and a benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves several steps. One common method includes the reaction of 3-oxo-3H-dibenzo(c,h)xanthene-7-carboxylic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using catalysts to facilitate the reaction.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Disodium 2-(11-oxido-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate can be compared with other similar compounds, such as:
Disodium 2-(11-hydroxy-3-oxo-3H-dibenzo(c,h)xanthen-7-yl)benzoate: This compound has a similar structure but with a hydroxyl group instead of an oxido group.
Spiro[7H-dibenzo(c,h)xanthene-7,1’(3’H)-isobenzofuran]-3’-one,3,11-dihydroxy-, disodium salt: This compound also contains a dibenzo xanthenyl group but differs in its spiro structure and additional hydroxyl groups.
The uniqueness of this compound lies in its specific oxido and benzoate groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
6359-10-0 |
|---|---|
Molecular Formula |
C28H16NaO5 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
disodium;2-(7-oxido-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoate |
InChI |
InChI=1S/C28H16O5.Na/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28;/h1-14,29-30H; |
InChI Key |
NEMYUTJDLCGYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O.[Na] |
Key on ui other cas no. |
6359-10-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)




![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)


![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)


